
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research. The presence of the nitronaphthalene moiety in its structure adds to its potential biological activities and makes it a subject of interest in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitronaphthalene.
Formation of Piperidine Derivative: The 4-nitronaphthalene is then reacted with piperidine in the presence of a suitable catalyst to form 1-(4-nitronaphthalen-1-yl)piperidine.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 1-(4-aminonaphthalen-1-yl)piperidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparación Con Compuestos Similares
- Ethyl 1-(4-aminonaphthalen-1-yl)piperidine-4-carboxylate
- Ethyl 1-(4-chloronaphthalen-1-yl)piperidine-4-carboxylate
- Ethyl 1-(4-methoxynaphthalen-1-yl)piperidine-4-carboxylate
Comparison: Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino, chloro, and methoxy analogs, the nitro derivative is more reactive in reduction and substitution reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
870888-39-4 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-2-24-18(21)13-9-11-19(12-10-13)16-7-8-17(20(22)23)15-6-4-3-5-14(15)16/h3-8,13H,2,9-12H2,1H3 |
Clave InChI |
BQVAXUCOVPVQAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)


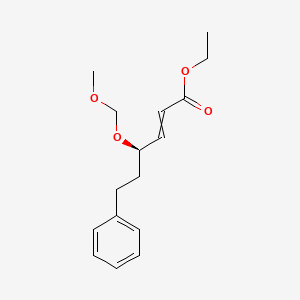
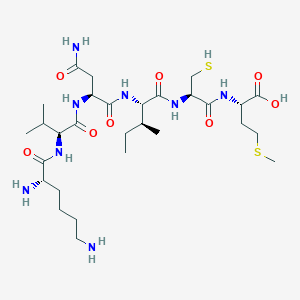

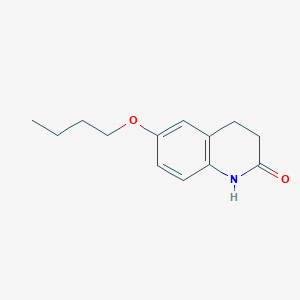
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
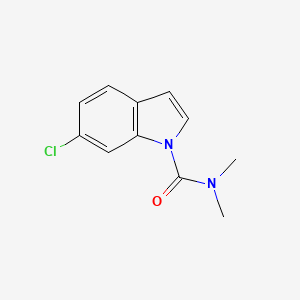

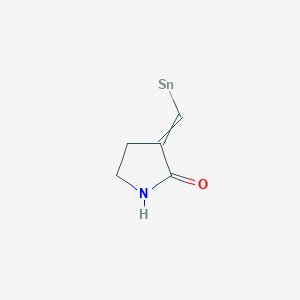
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

